Cas no 17699-16-0 (Bicyclo[3.1.0]hexan-2-ol,2-methyl-5-(1-methylethyl)-, (1R,2R,5S)-rel-)

Bicyclo[3.1.0]hexan-2-ol,2-methyl-5-(1-methylethyl)-, (1R,2R,5S)-rel- structure
17699-16-0 structure
Product name:Bicyclo[3.1.0]hexan-2-ol,2-methyl-5-(1-methylethyl)-, (1R,2R,5S)-rel-
CAS No:17699-16-0
MF:C10H18O
MW:154.249323368073
CID:193777
PubChem ID:6326181

Bicyclo[3.1.0]hexan-2-ol,2-methyl-5-(1-methylethyl)-, (1R,2R,5S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.1.0]hexan-2-ol,2-methyl-5-(1-methylethyl)-, (1R,2R,5S)-rel-
    • (1alpha,2alpha,5alpha)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol
    • (+/-)-cis-sabinene hydrate
    • (2R,5R)-2-Methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol
    • 1-isopropyl-4-methylbicyclo[3.1.0]hexan-4-ol
    • 5-isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol
    • cis-sabinene
    • DL-cis-Sabinene-hydrate
    • DL-cis-Sabinenhydrat
    • Einecs 241-703-4
    • trans-sabinenehydrate,trans-4-thujanol
    • (1R,2R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol
    • rel-(1R,2R,5S)-5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol
    • (+/-)-TRANS-4-THUJANOL
    • UNII-DS203S42BJ
    • FEMA No. 3239
    • Sabinenehydrate
    • (1alpha,2alpha,5alpha)-2-Methyl-5-(1-methylethyl)bicyclo(3.1.0)hexan-2-ol
    • SCHEMBL113546
    • NS00086028
    • DS203S42BJ
    • 4-THUJANOL, TRANS-
    • trans-Sabinenhydrat
    • (+)-trans-4-Thujanol
    • Q27276574
    • 2-Methyl-5-(1-methylethyl)bicyclo(3.1.0)hexan-2-ol
    • 4-Thujanol
    • TRANS-(+/-)-4-THUJANOL
    • 4-THUJANOL [FHFI]
    • DTXSID40905045
    • trans-Sabinene hydrate
    • BICYCLO(3.1.0)HEXAN-2-OL, 2-METHYL-5-(1-METHYLETHYL)-, (1.ALPHA.,2.ALPHA.,5.ALPHA.)-
    • 17699-16-0
    • BICYCLO(3.1.0)HEXAN-2-OL, 2-METHYL-5-(1-METHYLETHYL)-, (1R,2R,5S)-REL-
    • Inchi: InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3
    • InChI Key: KXSDPILWMGFJMM-UHFFFAOYSA-N
    • SMILES: CC(C12CC1C(CC2)(C)O)C

Computed Properties

  • Exact Mass: 154.13600
  • Monoisotopic Mass: 154.135765
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.03
  • Boiling Point: 201.7°Cat760mmHg
  • Flash Point: 80.1°C
  • Refractive Index: 1.522
  • PSA: 20.23000
  • LogP: 2.19350

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